
3-(pyrazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has shown promising results in scientific research applications. This compound is also known by its chemical name, PTIO, and has generated interest due to its potential therapeutic applications. In
作用机制
PTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. The formation of the nitroxyl radical reduces the availability of nitric oxide, thereby reducing its harmful effects. In cancer cells, PTIO inhibits the growth of cancer cells by reducing the availability of nitric oxide, which is essential for their growth and proliferation.
Biochemical and Physiological Effects:
PTIO has been shown to have several biochemical and physiological effects. In addition to scavenging excess nitric oxide, PTIO has been shown to reduce inflammation and oxidative stress. PTIO has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species in the brain.
实验室实验的优点和局限性
PTIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PTIO is also relatively inexpensive, making it a cost-effective option for research studies. However, PTIO has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. PTIO is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for research on PTIO. One potential direction is the development of PTIO-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the exploration of PTIO's potential as a neuroprotective agent. Further research is also needed to understand the mechanism of action of PTIO and its effects on various physiological processes.
Conclusion:
PTIO is a synthetic compound that has shown promising results in scientific research applications. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand the potential of PTIO and its limitations.
合成方法
The synthesis of PTIO involves the reaction of 2-amino-3-picoline with tetrahydrofuran-2-carbaldehyde in the presence of acetic anhydride. This reaction yields the intermediate product, which is then reacted with chloroacetyl chloride to obtain PTIO. The synthesis of PTIO is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
科学研究应用
PTIO has been extensively studied for its potential therapeutic applications. One of the most promising applications of PTIO is its use as a nitric oxide scavenger. Nitric oxide is a signaling molecule that plays a crucial role in the regulation of various physiological processes. However, excess nitric oxide production can lead to oxidative stress and tissue damage. PTIO has been shown to scavenge excess nitric oxide, thereby reducing oxidative stress and tissue damage.
PTIO has also been studied for its potential use in cancer therapy. Cancer cells have been shown to produce excess nitric oxide, which contributes to their growth and proliferation. PTIO has been shown to inhibit the growth of cancer cells by scavenging excess nitric oxide.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHRKGSZGHPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

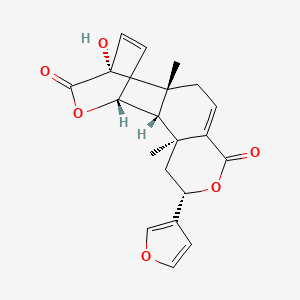
![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)



![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)
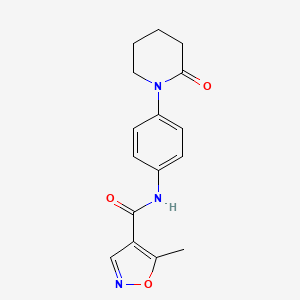
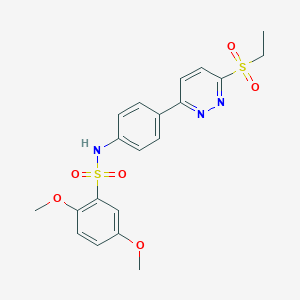
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)
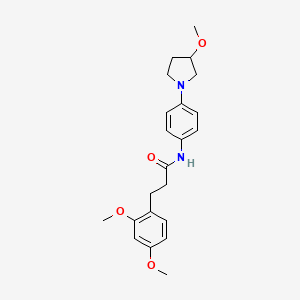
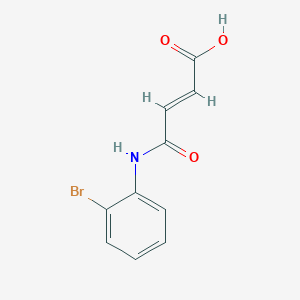

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2786491.png)